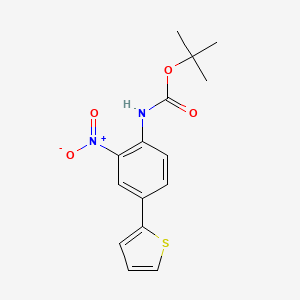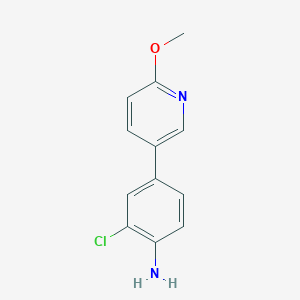
2,3-Difluoro-1-isopropoxy-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Difluoro-1-isopropoxy-4-methylbenzene is an organic compound with the molecular formula C10H12F2O and a molecular weight of 186.2 g/mol It is a derivative of benzene, characterized by the presence of two fluorine atoms, an isopropoxy group, and a methyl group attached to the benzene ring
Métodos De Preparación
The synthesis of 2,3-Difluoro-1-isopropoxy-4-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorotoluene and isopropyl alcohol.
Reaction Conditions: The reaction involves the nucleophilic substitution of the fluorine atoms with the isopropoxy group. This is achieved by reacting 2,3-difluorotoluene with isopropyl alcohol in the presence of a base such as potassium carbonate.
Industrial Production: On an industrial scale, the reaction is carried out in a solvent such as dimethylformamide (DMF) under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Análisis De Reacciones Químicas
2,3-Difluoro-1-isopropoxy-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Aplicaciones Científicas De Investigación
2,3-Difluoro-1-isopropoxy-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,3-Difluoro-1-isopropoxy-4-methylbenzene involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
2,3-Difluoro-1-isopropoxy-4-methylbenzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2,3-difluoro-1-methoxy-4-methylbenzene and 2,3-difluoro-1-ethoxy-4-methylbenzene share similar structural features but differ in the nature of the alkoxy group.
Propiedades
Fórmula molecular |
C10H12F2O |
|---|---|
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
2,3-difluoro-1-methyl-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H12F2O/c1-6(2)13-8-5-4-7(3)9(11)10(8)12/h4-6H,1-3H3 |
Clave InChI |
YCDIPPXGVGANSH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)OC(C)C)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-oxo-1,2,5,6-tetrahydropyrimido[4,5-E]indolizine-7-carboxylate](/img/structure/B13897667.png)
![6,8-Dibromo-3-fluoro-imidazo[1,2-A]pyrazine](/img/structure/B13897674.png)




![Ir[tBu(tBu)ppy]2(4,4'-dCF3bpy)PF6](/img/structure/B13897714.png)



![Tert-butyl N-(5-oxa-8-azaspiro[3.5]nonan-2-YL)carbamate](/img/structure/B13897732.png)



